molecular formula C10H12OS B13175628 1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one

1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B13175628
M. Wt: 180.27 g/mol
InChI Key: HNPSFAIRXGZWHV-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound with a unique structure that includes a methylphenyl group and a methylsulfanyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one typically involves the reaction of 2-methylbenzaldehyde with methylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted ethanones depending on the reagents used.

Scientific Research Applications

1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to receptors, altering cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-(methylsulfanyl)ethan-1-one: Similar structure but with the methyl group in the para position.

    1-(2-Methylphenyl)-2-(ethylsulfanyl)ethan-1-one: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

1-(2-Methylphenyl)-2-(methylsulfanyl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methylphenyl group and a methylsulfanyl group provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

1-(2-methylphenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C10H12OS/c1-8-5-3-4-6-9(8)10(11)7-12-2/h3-6H,7H2,1-2H3

InChI Key

HNPSFAIRXGZWHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CSC

Origin of Product

United States

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